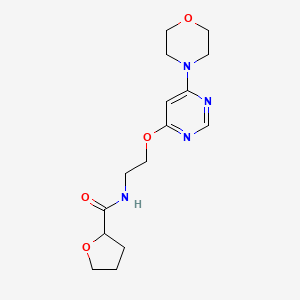
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide is a novel chemical entity with potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential applications of the compound . For instance, the first paper discusses a structurally related acridinecarboxamide derivative with implications for topoisomerase II inhibition, a mechanism often targeted in anticancer therapies . The second paper describes the synthesis and characterization of a pyridopyrimidinyl compound with anti-proliferative activity . The third paper details the asymmetric synthesis of a carbazole derivative with potential antiviral activity against human papillomavirus .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of amide bonds and the use of various functional groups to achieve the desired biological activity. For example, the asymmetric synthesis of a carbazole derivative described in the third paper involves a key step of asymmetric reductive amination, which is a common strategy in the synthesis of chiral compounds . Although the exact synthesis route for N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide is not provided, similar strategies could be employed.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide is often confirmed using techniques such as X-ray crystallography, as seen in the first paper , and compared with computational methods like Density Functional Theory (DFT) as in the second paper . These analyses are crucial for understanding the three-dimensional conformation of the molecule, which is important for its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is typically influenced by their functional groups. For instance, the presence of an amide bond, as seen in the compounds discussed in the papers, suggests a certain stability and resistance to hydrolysis, which is important for the bioavailability of the drug . The morpholino group mentioned in the first paper is known to participate in hydrogen bonding, which can affect the compound's interaction with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide can be inferred from related structures. These properties include solubility, melting point, and stability, which are essential for drug formulation. The crystal structure analysis provides insights into the solid-state packing of the molecules, which can influence the compound's solubility and bioavailability . The anti-proliferative activity mentioned in the second paper also suggests potential cytotoxic properties, which could be relevant for the development of anticancer drugs .
Propiedades
IUPAC Name |
N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c20-15(12-2-1-6-22-12)16-3-7-23-14-10-13(17-11-18-14)19-4-8-21-9-5-19/h10-12H,1-9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCJPKCZOUSLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B3000492.png)
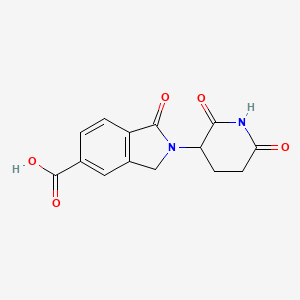
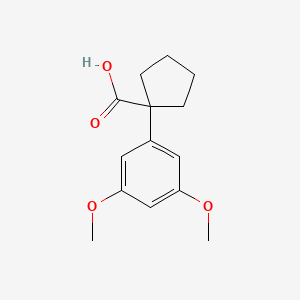
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)
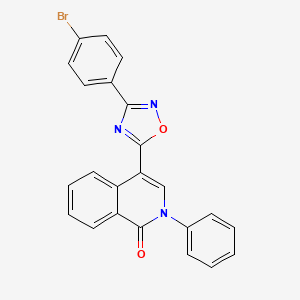
![4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000500.png)
![N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000501.png)
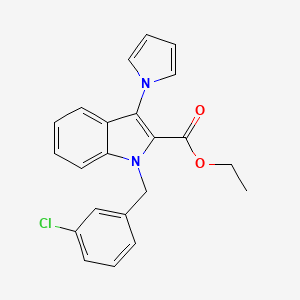
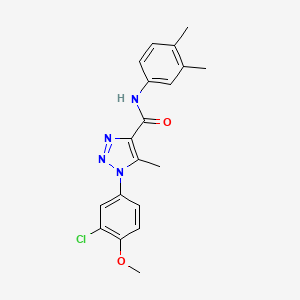
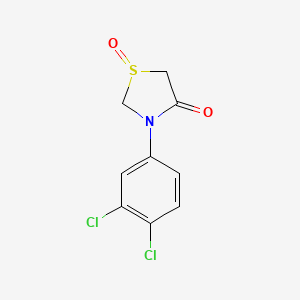
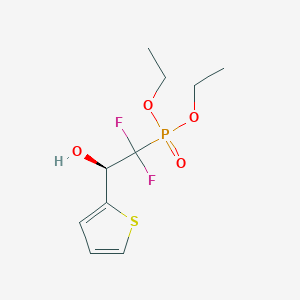
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)
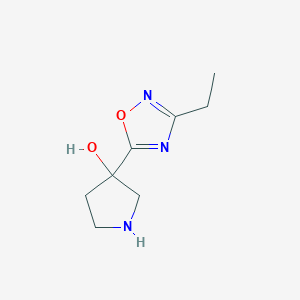
![5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3000513.png)